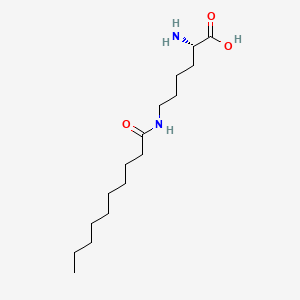
N6-(1-Oxodecyl)-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(1-Oxodecyl)-L-lysine is a synthetic compound that belongs to the class of lysine derivatives It is characterized by the presence of a decyl group attached to the lysine molecule through an amide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-Oxodecyl)-L-lysine typically involves the reaction of L-lysine with a decylating agent. One common method is the use of decanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
N6-(1-Oxodecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amide bond can be targeted for substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxo derivatives, while reduction can produce hydroxyl derivatives .
科学的研究の応用
N6-(1-Oxodecyl)-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials and as an intermediate in chemical synthesis.
作用機序
The mechanism of action of N6-(1-Oxodecyl)-L-lysine involves its interaction with specific molecular targets. The decyl group enhances its hydrophobic interactions with lipid membranes, potentially affecting membrane-bound proteins and enzymes. The lysine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
N-(1-Oxodecyl)-Gly-L-Trp-L-Ala-L-Ala-OMe: Another lysine derivative with similar structural features.
N-Oxodecyl meglumine: A compound with a similar decyl group but different functional groups.
Sodium Lauroyl Sarcosinate: A related compound with a lauroyl group instead of a decyl group.
Uniqueness
N6-(1-Oxodecyl)-L-lysine is unique due to its specific combination of a decyl group and lysine moiety, which imparts distinct chemical and biological properties. Its ability to interact with lipid membranes and proteins makes it a valuable tool in various research applications.
特性
CAS番号 |
59766-99-3 |
|---|---|
分子式 |
C16H32N2O3 |
分子量 |
300.44 g/mol |
IUPAC名 |
(2S)-2-amino-6-(decanoylamino)hexanoic acid |
InChI |
InChI=1S/C16H32N2O3/c1-2-3-4-5-6-7-8-12-15(19)18-13-10-9-11-14(17)16(20)21/h14H,2-13,17H2,1H3,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChIキー |
JVGQYGXDASKPJW-AWEZNQCLSA-N |
異性体SMILES |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
正規SMILES |
CCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



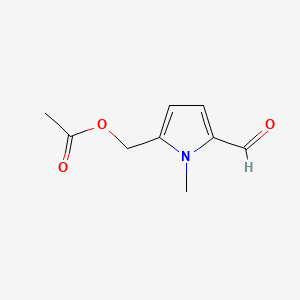
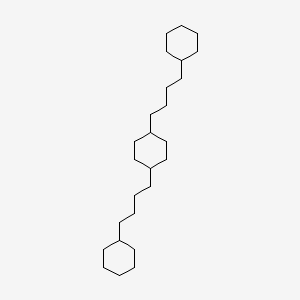
![8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)

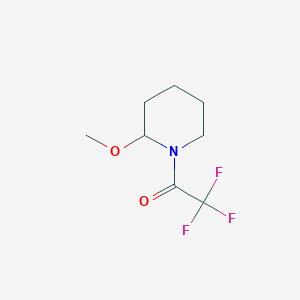
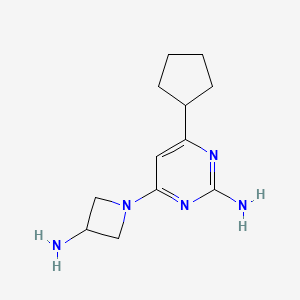
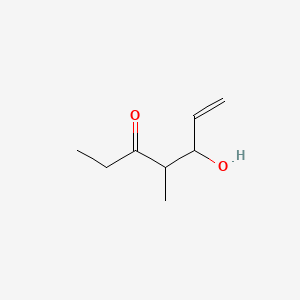
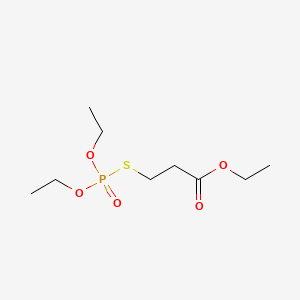
![2-[2-(3,4-Dichlorophenyl)acetamido]-4-nitrobenzoic acid](/img/structure/B13943048.png)
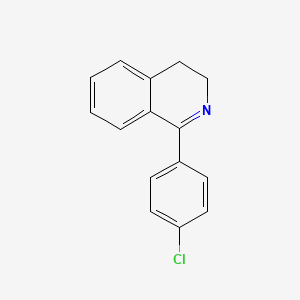
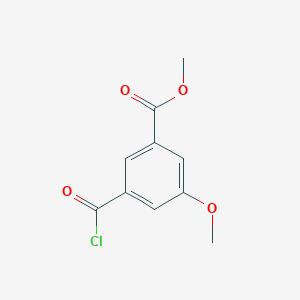
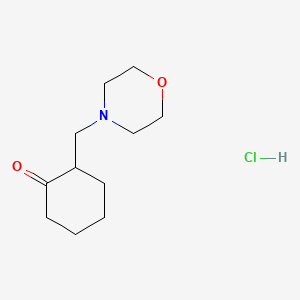
![4-[3-(4-Methyl-piperazin-1-yl)-propyl]-phenylamine](/img/structure/B13943068.png)
